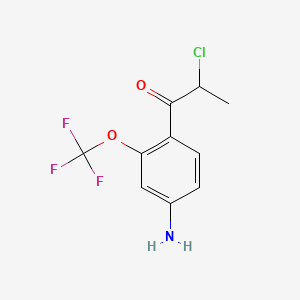

1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Description

1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a substituted propanone derivative characterized by a phenyl ring with two key functional groups: an amino (-NH₂) group at the para position (C4) and a trifluoromethoxy (-OCF₃) group at the ortho position (C2). The 2-chloropropan-1-one moiety is attached to the aromatic ring, contributing to its electrophilic reactivity.

Properties

Molecular Formula |

C10H9ClF3NO2 |

|---|---|

Molecular Weight |

267.63 g/mol |

IUPAC Name |

1-[4-amino-2-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |

InChI |

InChI=1S/C10H9ClF3NO2/c1-5(11)9(16)7-3-2-6(15)4-8(7)17-10(12,13)14/h2-5H,15H2,1H3 |

InChI Key |

YVLBQJQWULFXFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)N)OC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Specific Synthetic Routes

Friedel–Crafts Acylation Using 3-Chloropropionyl Chloride

One of the most effective methods for synthesizing aryl chloropropanones is the Friedel–Crafts acylation of the substituted aromatic ring with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This method is well-documented for related compounds such as 1-(4-bromophenyl)-2-chloropropan-1-one, which shares structural similarity with the target compound.

- A solution of 3-chloropropionyl chloride is added dropwise to a stirred suspension of AlCl3 in an inert solvent like dichloromethane at ambient temperature.

- The substituted aromatic amine bearing the trifluoromethoxy group is then added portionwise.

- The reaction mixture is stirred for extended periods (e.g., 16 hours) at ambient temperature under inert atmosphere.

- The mixture is quenched with aqueous acid, and the organic layer is extracted, washed, dried, and purified by column chromatography.

This route yields the chloropropanone intermediate with good yield (up to 85% reported for analogous bromophenyl compounds) and high purity after chromatographic purification.

Bromination and Amination Sequence

For the introduction of the amino group and halogen functionalities, a bromination of the corresponding amino-substituted phenylpropanone can be carried out using bromine or N-bromosuccinimide (NBS) in solvents such as acetic acid or carbon tetrachloride. This is followed by nucleophilic substitution or reduction steps to install the amino group if not already present.

In industrial practice, continuous flow reactors are employed to improve reaction control, yield, and safety during bromination due to the hazardous nature of bromine reagents.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Friedel–Crafts Acylation | 3-Chloropropionyl chloride, AlCl3, DCM | Ambient, 16 h | ~85 | Inert atmosphere, slow addition of acyl chloride |

| Bromination | Br2 or NBS, AcOH or CCl4 | Room temp to 40°C | Variable | Controlled stoichiometry to avoid over-bromination |

| Amination / Reduction | Ammonia or Pd-catalyzed hydrogenation | Room temp to reflux | High | Catalytic hydrogenation for nitro to amino group |

| Purification | Column chromatography (petroleum ether/ethyl acetate) | N/A | N/A | Essential for high purity |

Purification and Characterization

Purification Techniques

- Column Chromatography: Silica gel chromatography using petroleum ether/ethyl acetate mixtures is the standard for isolating pure product after reaction.

- Recrystallization: Solvent systems such as methanol-water or acetone-hexane mixtures are used to obtain crystalline material.

- Preparative HPLC: For highly pure samples, reverse-phase preparative HPLC with C18 columns can be employed.

Analytical Characterization

- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the aromatic protons, amino group, trifluoromethoxy substituent, and the chloropropanone side chain. Typical chemical shifts for aromatic protons appear around δ 6.5–8.0 ppm; the carbonyl carbon resonates near δ 190–200 ppm.

- Infrared (IR) Spectroscopy: Characteristic carbonyl stretch near 1700 cm⁻¹ and C–Cl stretch around 600 cm⁻¹.

- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the compound confirm molecular integrity.

- Elemental Analysis: Confirms the presence of chlorine, nitrogen, and fluorine consistent with the compound’s formula.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Friedel–Crafts Acylation | 3-Chloropropionyl chloride, AlCl3, DCM | High yield, straightforward | Moisture sensitive, requires inert atmosphere |

| Bromination | Br2 or NBS, AcOH/CCl4 | Selective halogenation | Handling hazardous bromine |

| Amination/Reduction | Ammonia, Pd/C hydrogenation | Efficient amino group installation | Requires catalyst and controlled conditions |

| Purification | Column chromatography, recrystallization | High purity product | Time-consuming |

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of amines and alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound with potential applications in medicinal chemistry and material science. It is characterized by functional groups including an amino group, a trifluoromethoxy group, and a chloropropanone moiety. The presence of the trifluoromethoxy group enhances lipophilicity and stability, while the chloropropanone moiety can participate in various chemical reactions.

Molecular Information

Applications

The compound's unique combination of functional groups provides distinct chemical reactivity and potential biological activity. Interaction studies have shown that this compound can interact with specific molecular targets, modulating their activity through covalent bonding with nucleophilic sites on proteins or enzymes. These interactions are essential for understanding its potential therapeutic effects and optimizing its use in medicinal chemistry.

Structural Similarities and Uniqueness

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 4-Amino-3-(trifluoromethoxy)phenyl dimethylphosphine oxide | Contains a dimethylphosphine oxide instead of chloropropanone | Different reactivity due to phosphorus presence |

| 4-(Trifluoromethoxy)phenylacetic acid | Contains a trifluoromethoxy group but differs structurally | Focus on acid functionality rather than ketone |

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

- 1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one (Positional Isomer): The trifluoromethoxy group in this isomer is located at the meta position (C3) instead of ortho (C2). The ortho-trifluoromethoxy group in the target compound may offer better steric protection against enzymatic degradation .

Functional Group Variations

- 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one: Replacing the amino and trifluoromethoxy groups with a carboxymethyl (-CH₂COOH) substituent introduces a polar, acidic functional group. This increases water solubility but reduces lipophilicity (logP) compared to the target compound. The molecular weight (226.65 g/mol) is lower than the target compound’s estimated weight (~270 g/mol), reflecting the absence of fluorine and amino groups .

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one: Substituting the trifluoromethoxy and amino groups with a chloro (-Cl) and cyclopropyl moiety shifts the compound’s electronic profile. This compound lacks the hydrogen-bonding capability of the amino group, limiting its interaction with polar biological targets .

- The absence of the ketone functionality reduces electrophilicity, and the hydrochloride salt form enhances solubility. The fluorine atom’s smaller size compared to trifluoromethoxy may result in weaker electron-withdrawing effects .

Substituent Impact on Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| Target Compound | C₁₀H₈ClF₃NO₂ | ~270 (estimated) | -NH₂ (C4), -OCF₃ (C2), -COCH₂Cl | High lipophilicity, moderate solubility |

| 1-(4-Amino-3-(trifluoromethoxy)phenyl)-... | C₁₀H₈ClF₃NO₂ | ~270 | -NH₂ (C4), -OCF₃ (C3), -COCH₂Cl | Reduced steric protection vs. target |

| 1-(2-(Carboxymethyl)phenyl)-2-chloropropan-1-one | C₁₁H₁₁ClO₃ | 226.65 | -CH₂COOH (C2), -COCH₂Cl | High polarity, acidic functionality |

| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | C₁₂H₁₁ClO | 206.67 | -Cl (C4), cyclopropyl, -COCH₃ | Increased hydrophobicity, ring strain |

Electronic and Reactivity Profiles

- Trifluoromethoxy vs. Other Substituents :

The -OCF₃ group in the target compound is strongly electron-withdrawing, polarizing the aromatic ring and activating the ketone for nucleophilic attacks. In contrast, carboxymethyl or cyclopropyl groups (e.g., in ) provide weaker electronic effects, altering reaction pathways in synthetic applications. - Amino Group Role: The para-amino group in the target compound enhances solubility in polar solvents and enables hydrogen bonding, a feature absent in analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one .

Biological Activity

1-(4-Amino-2-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound notable for its unique structural features, including an amino group, a trifluoromethoxy group, and a chloropropanone moiety. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C10H9ClF3NO2

- Molecular Weight : 267.63 g/mol

- CAS Number : 1803860-58-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes and interact with hydrophobic sites on proteins and enzymes. This interaction can modulate enzymatic activities and influence cellular pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit tumor cell proliferation.

- Antiviral Activity : Research is ongoing to evaluate its efficacy against specific viral pathogens.

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which could be beneficial in drug development.

Data Table: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Antiviral | Potential activity against viral infections | |

| Enzyme Inhibition | Inhibits specific enzymatic pathways |

Case Studies

-

Anticancer Study :

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis as indicated by increased caspase activity. -

Enzyme Interaction :

Research involving enzyme assays highlighted that the compound inhibits the activity of certain kinases involved in cancer progression. This inhibition was dose-dependent and suggests potential for therapeutic applications in targeted cancer therapies. -

Antiviral Research :

Initial screenings against influenza virus showed that the compound could reduce viral replication by interfering with the viral life cycle. Further studies are needed to elucidate the exact mechanism of action.

Q & A

Q. Basic

- NMR : Analyze H and C spectra to confirm the amino group (δ ~5 ppm, broad singlet) and trifluoromethoxy group (δ ~120-125 ppm in F NMR). The chloro-propanone moiety shows distinct carbonyl signals at ~200 ppm in C NMR .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (e.g., [M+H]⁺ peak at m/z 296.05) and fragmentation patterns .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700 cm⁻¹ and NH₂ bends at ~1600 cm⁻¹ .

Data Interpretation : Cross-reference with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

How can crystallographic refinement challenges, such as twinning or disorder, be addressed for this compound?

Q. Advanced

- Twinning : Use SHELXL’s TWIN/BASF commands to model twinned data. For high-resolution datasets, refine with HKLF5 format to account for overlapping reflections .

- Disorder : Apply PART/SUMP restraints for disordered trifluoromethoxy or chloro groups. Validate using residual density maps and ADDSYM checks in PLATON .

- Validation : Cross-check refined parameters (e.g., R-factor < 0.05, wR² < 0.15) against CSD-deposited structures of analogous compounds .

What computational methods (e.g., DFT) are suitable for predicting electronic properties or reaction mechanisms involving this compound?

Q. Advanced

- Electronic Properties : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and charge distribution. This aids in understanding nucleophilic/electrophilic sites .

- Reaction Mechanisms : Use Gaussian or ORCA to simulate transition states for key reactions (e.g., chlorination). Compare activation energies of competing pathways to identify dominant mechanisms .

- Spectral Predictions : Leverage ADF or NWChem to compute NMR/IR spectra, resolving discrepancies between experimental and theoretical data .

How should researchers design antimicrobial activity studies for this compound, and what controls are essential?

Q. Advanced

- Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive (ciprofloxacin) and negative (DMSO solvent) controls .

- Data Analysis : Apply time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects. Use SEM/TEM to visualize membrane disruption.

- Validation : Replicate results across ≥3 independent trials and correlate activity with structural analogs (e.g., chlorophenyl derivatives) to identify SAR trends .

How can contradictions between spectral data and crystallographic results be resolved?

Q. Advanced

- Case Example : If NMR suggests a planar carbonyl group but XRD shows non-planarity, perform conformational analysis via molecular dynamics (MD) simulations. Check for solvent-induced polymorphism or dynamic effects in solution .

- Validation : Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions (e.g., hydrogen bonds) that may stabilize unexpected conformations .

What strategies mitigate side reactions during functionalization of the trifluoromethoxy group?

Q. Advanced

- Protection : Temporarily convert the amino group to an acetamide (Ac₂O, pyridine) to prevent nucleophilic attack during trifluoromethoxy installation .

- Reagent Choice : Use silver triflate (AgOTf) as a catalyst for regioselective trifluoromethoxy substitution, minimizing aryl halide by-products .

- Kinetic Control : Optimize reaction temperature (e.g., –20°C to 0°C) and stoichiometry (1.2 eq. reagent) to favor mono-substitution over di-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.